molecular formula C5H6N2O B195924 4-aminopyridin-3-ol CAS No. 52334-53-9

4-aminopyridin-3-ol

Cat. No. B195924
M. Wt: 110.11 g/mol
InChI Key: DBDKLFOUWUHPDW-UHFFFAOYSA-N
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Patent
US05866565

Procedure details

A solution prepared from of 4-amino-3-pyridinol (1.10 g) and 10 ml of N,N-dimethylformamide dimethyl acetal was refluxed for 30 minutes. At the end of this time, the reaction mixture was concentrated under reduced pressure and the residue was passed over a short column of florisil, eluting with 5% methanol/ethyl acetate. The eluate was concentrated and the residue and recrystallized from ethyl acetate/pentane to afford 0.91 g of analytically pure product, m.p. 121°-123°.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>>[CH3:11][N:12]([CH:14]=[N:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8])[CH3:13]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=C(C=NC=C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
At the end of this time, the reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with 5% methanol/ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue and recrystallized from ethyl acetate/pentane
CUSTOM
Type
CUSTOM
Details
to afford 0.91 g of analytically pure product, m.p. 121°-123°

Outcomes

Product
Name
Type
Smiles
CN(C)C=NC1=C(C=NC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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